

Evaluating Modified Peptides of Influenza Matrix Protein M1(58-66): A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Influenza Matrix Protein (61-72)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of modified and mimetic peptides derived from the influenza A virus matrix protein 1 (M1), focusing on the highly immunodominant HLA-A2 restricted epitope M1(58-66) (sequence: GILGFVFTL). This region is a critical target for cytotoxic T-lymphocyte (CTL) responses and a focal point for the development of universal influenza vaccines and T-cell-based immunotherapies. Understanding how modifications to this peptide affect its immunological properties is crucial for designing more effective therapeutic candidates.

Comparative Analysis of Modified M1(58-66) Peptides

The following tables summarize quantitative data from studies evaluating the impact of single amino acid substitutions and chemical modifications on the M1(58-66) peptide's ability to be recognized by CTLs and bind to the HLA-A*02:01 molecule.

Table 1: Effect of Single Alanine Substitutions on CTL Recognition

This table is based on data from studies analyzing the recognition of analogue peptides by CTL clones specific for the native M1(57-68) peptide. The core recognition sequence lies within residues 61-65.

Position of Substitution	Original Residue	Substituted Residue	CTL Recognition/Lysis	Implication for CTL Interaction
59	I	A	No effect	Not critical for recognition
60	L	A	Reduced Lysis	Contributes to interaction
61	G	A	Abrogated	Critical for recognition
62	F	A	Abrogated	Critical for recognition
63	V	A	Abrogated	Critical for TCR contact
64	F	A	Abrogated	Critical for recognition
65	T	A	Abrogated	Critical for TCR contact

Data synthesized from studies on single amino acid substitutions in the M1(57-68) peptide, where abrogated recognition indicates a complete loss of lysis by specific CTL clones[1][2][3].

Table 2: Evaluation of Chemically Modified Peptide Ligands (CPLs)

This table presents data on M1(58-66) peptides modified with non-proteogenic amino acids to enhance their binding affinity to HLA-A*02:01 and subsequent immunogenicity.

Peptide ID	Sequence Modification	HLA-A*02:01 Binding (% Inhibition)	IFN- γ Response (vs. WT)
Wild-Type (WT)	GILGFVFTL	High	Baseline
CPL-1	[am-phg]ILGFVFTL	Increased	Increased
CPL-2	G[hcit]LGFVFTL	Increased	No significant change
CPL-3	GILGFVF[t(α -me)]L	Increased	Increased
CPL-4	GILGFVFT[nle]	Increased	No significant change

[am-phg]: alpha-amino-phenylglycine, [hcit]: homocitrulline, [t(α -me)]: alpha-methyl-threonine, [nle]: norleucine. Binding affinity was determined by fluorescence polarization-based competition assays, with higher inhibition indicating stronger binding. IFN- γ response was measured by ELISpot assays in vaccinated HLA-A2 transgenic mice[4][5][6].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these peptides.

Generation of Peptide-Specific Cytotoxic T-Lymphocyte (CTL) Lines

This protocol outlines the in vitro stimulation and expansion of CTLs from peripheral blood mononuclear cells (PBMCs).

- PBMC Isolation: Isolate PBMCs from HLA-A2 positive donors by Ficoll-Paque density gradient centrifugation.
- CTL Priming: Culture 2×10^6 PBMCs/ml in complete RPMI medium. Add the M1(58-66) peptide or its analogue at a concentration of 1 μ M.[7]
- IL-2 Supplementation: Supplement the culture with 10 U/ml of recombinant IL-2. Add another 10 U/ml of IL-2 on day 4 of the culture.[7]

- Restimulation: After 7 days, restimulate the primed cells with an equal number of irradiated (3000 R) autologous PBMCs that have been pre-loaded with the corresponding peptide, in the presence of 10 U/ml of IL-2.[\[7\]](#)
- Expansion and Maintenance: Continue to culture and expand the CTL lines by periodic restimulation and addition of IL-2.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

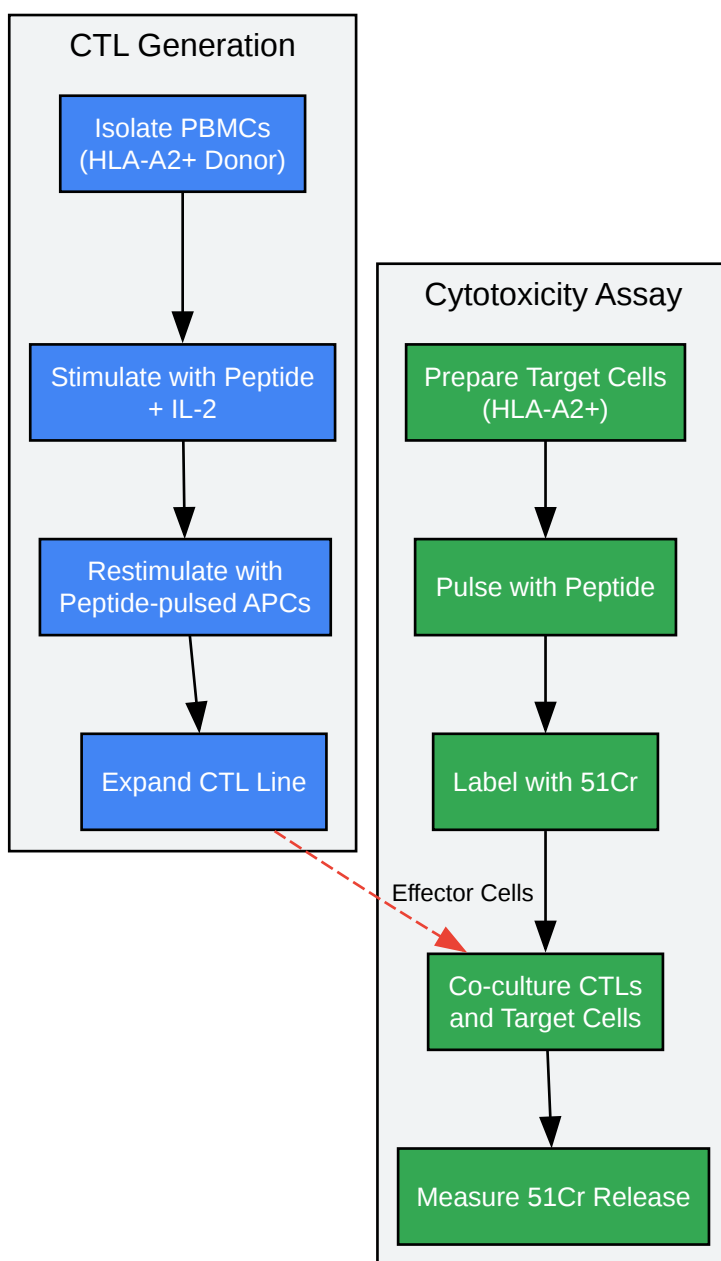
This assay is a classic method to measure the lytic activity of CTLs against target cells presenting a specific peptide.

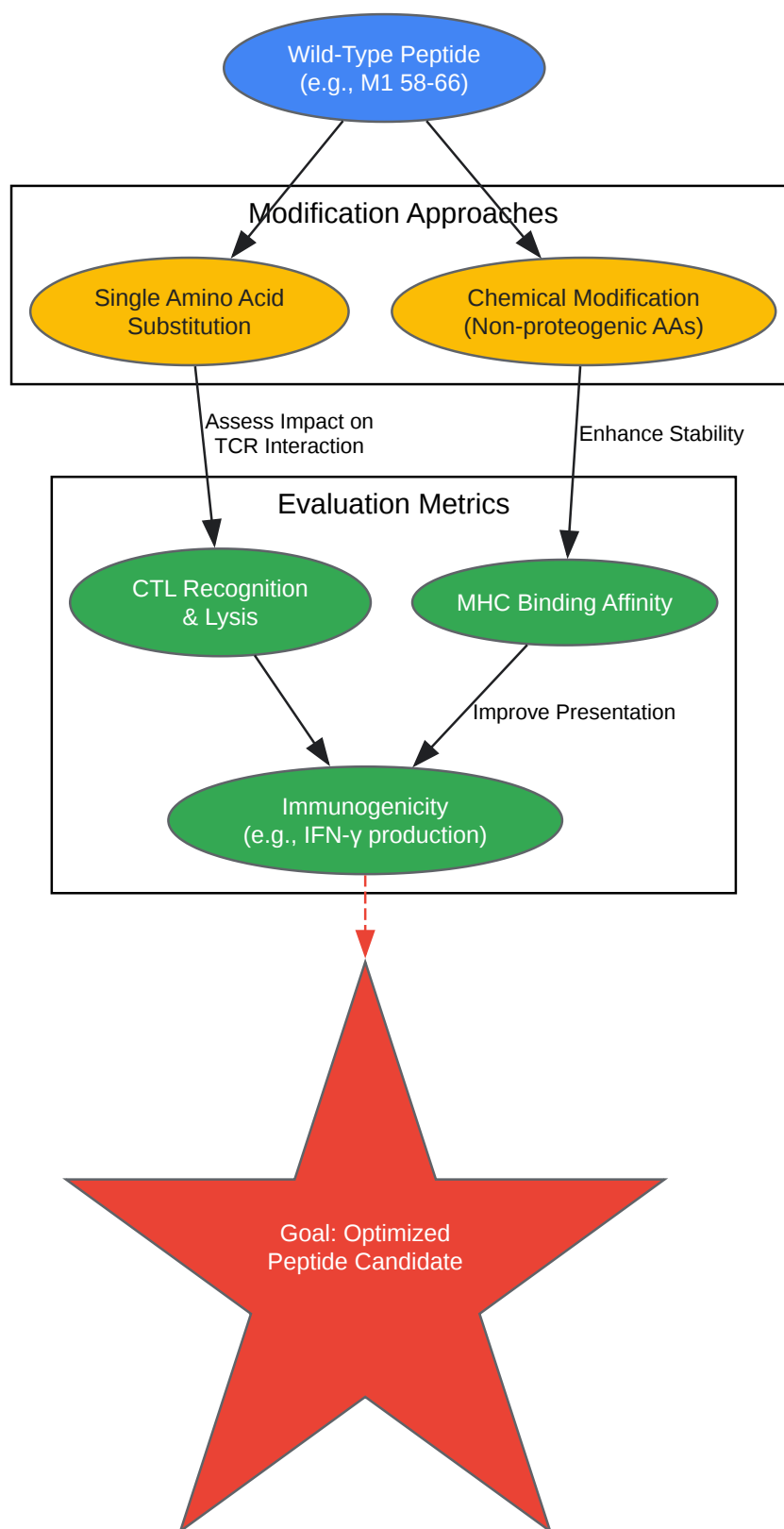
- Target Cell Preparation: Use an HLA-A2 positive B-lymphoblastoid cell line (BLCL) as target cells.
- Peptide Pulsing: Incubate the target cells with the desired peptide (wild-type or modified M1) at a concentration of 10 μM for 1 hour at 37°C to allow peptide binding to HLA molecules.
- Radiolabeling: Label the peptide-pulsed target cells with 0.25 mCi of Na₂⁵¹CrO₄ for 60 minutes at 37°C.[\[8\]](#)
- Washing: Wash the labeled target cells four times to remove excess ⁵¹Cr.[\[8\]](#)
- Co-incubation: Plate 2 x 10³ labeled target cells per well in a 96-well round-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).[\[8\]](#)
- Incubation: Centrifuge the plate at 200 x g for 5 minutes and incubate for 4-5 hours at 37°C.[\[8\]](#)
- Supernatant Collection: Harvest the supernatant from each well.[\[8\]](#)
- Measurement of ⁵¹Cr Release: Measure the radioactivity (counts per minute, cpm) in the supernatant using a gamma counter.
- Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[\[8\]](#)[\[9\]](#)

- Spontaneous Release: Target cells incubated with media alone.
- Maximum Release: Target cells lysed with a detergent (e.g., 1-2% Triton X-100).[9]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows.





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References

- 1. Recognition of influenza A matrix protein by HLA-A2-restricted cytotoxic T lymphocytes. Use of analogues to orientate the matrix peptide in the HLA-A2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of influenza A matrix protein by HLA-A2-restricted cytotoxic T lymphocytes. Use of analogues to orientate the matrix peptide in the HLA-A2 binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified influenza M158–66 peptide vaccination induces non-relevant T-cells and may enhance pathology after challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of Influenza CD8+ T-Cell Epitopes Enhances Their Immunogenicity Regardless of Immunodominance | PLOS One [journals.plos.org]
- 6. Frontiers | Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes [frontiersin.org]
- 7. The polyclonal CD8 T cell response to influenza M158–66 generates a fully connected network of cross-reactive clonotypes to structurally related peptides: A paradigm for memory repertoire coverage of novel epitopes or escape mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
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